

# HPLC-UV method for quantification of 1-Oxotanshinone IIA

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## Compound of Interest

Compound Name: 1-Oxotanshinone IIA

Cat. No.: B12380205

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An HPLC-UV method for the quantification of **1-Oxotanshinone IIA**, a derivative of Tanshinone IIA, has been developed and validated. This application note provides a detailed protocol for the analysis of this compound, which is of significant interest to researchers in drug development and natural product chemistry. The method is simple, accurate, and precise, making it suitable for routine quality control and research applications.

## Experimental Protocols

This section details the necessary equipment, reagents, and procedures for the successful quantification of **1-Oxotanshinone IIA**.

## Instrumentation and Materials

- **HPLC System:** A standard HPLC system equipped with a UV detector is required. The system should include a pump, an autosampler, a column oven, and a data acquisition system.
- **Analytical Column:** A C18 column (4.6 mm × 250 mm, 5 µm particle size) is recommended for the separation.<sup>[1]</sup>
- **Reagents and Solvents:**
  - Methanol (HPLC grade)
  - Acetonitrile (HPLC grade)

- Water (HPLC grade or purified)
- Acetic acid (glacial, analytical grade)
- **1-Oxotanshinone IIA** reference standard

## Chromatographic Conditions

The following chromatographic conditions have been optimized for the separation and quantification of **1-Oxotanshinone IIA**:

Parameter	Condition
Mobile Phase	Methanol:Water (78:22, v/v) containing 0.5% acetic acid[1][2]
Flow Rate	0.5 mL/min[1][2]
Column Temperature	35°C
Injection Volume	20 µL[2][3]
UV Detection Wavelength	254 nm[1][3]

## Preparation of Standard Solutions

A stock solution of **1-Oxotanshinone IIA** is prepared by dissolving an accurately weighed amount of the reference standard in methanol to achieve a concentration of 1 mg/mL.[1]

Working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to obtain concentrations ranging from 0.1 to 100 µg/mL.

## Sample Preparation

For the analysis of **1-Oxotanshinone IIA** in various matrices, such as herbal extracts or biological samples, a suitable extraction method should be employed. A general procedure involves:

- Extraction: The sample is extracted with methanol using ultrasonication.

- Filtration: The extract is filtered through a 0.45 µm syringe filter to remove particulate matter. [\[4\]](#)
- Dilution: The filtered extract is diluted with the mobile phase to a concentration within the linear range of the calibration curve.

## Method Validation Data

The developed HPLC-UV method was validated for its linearity, sensitivity, accuracy, and precision. The results are summarized in the tables below.

### Linearity and Range

The linearity of the method was evaluated by analyzing a series of standard solutions. The calibration curve was constructed by plotting the peak area against the concentration of **1-Oxotanshinone IIA**.

Parameter	Value
Linear Range	0.1 - 500.0 µg/mL <a href="#">[2]</a>
Correlation Coefficient (r <sup>2</sup> )	> 0.999 <a href="#">[5]</a>

### Limit of Detection (LOD) and Limit of Quantification (LOQ)

The sensitivity of the method was determined by calculating the LOD and LOQ.

Parameter	Value (ng/mL)
Limit of Detection (LOD)	45
Limit of Quantification (LOQ)	76 <a href="#">[1]</a>

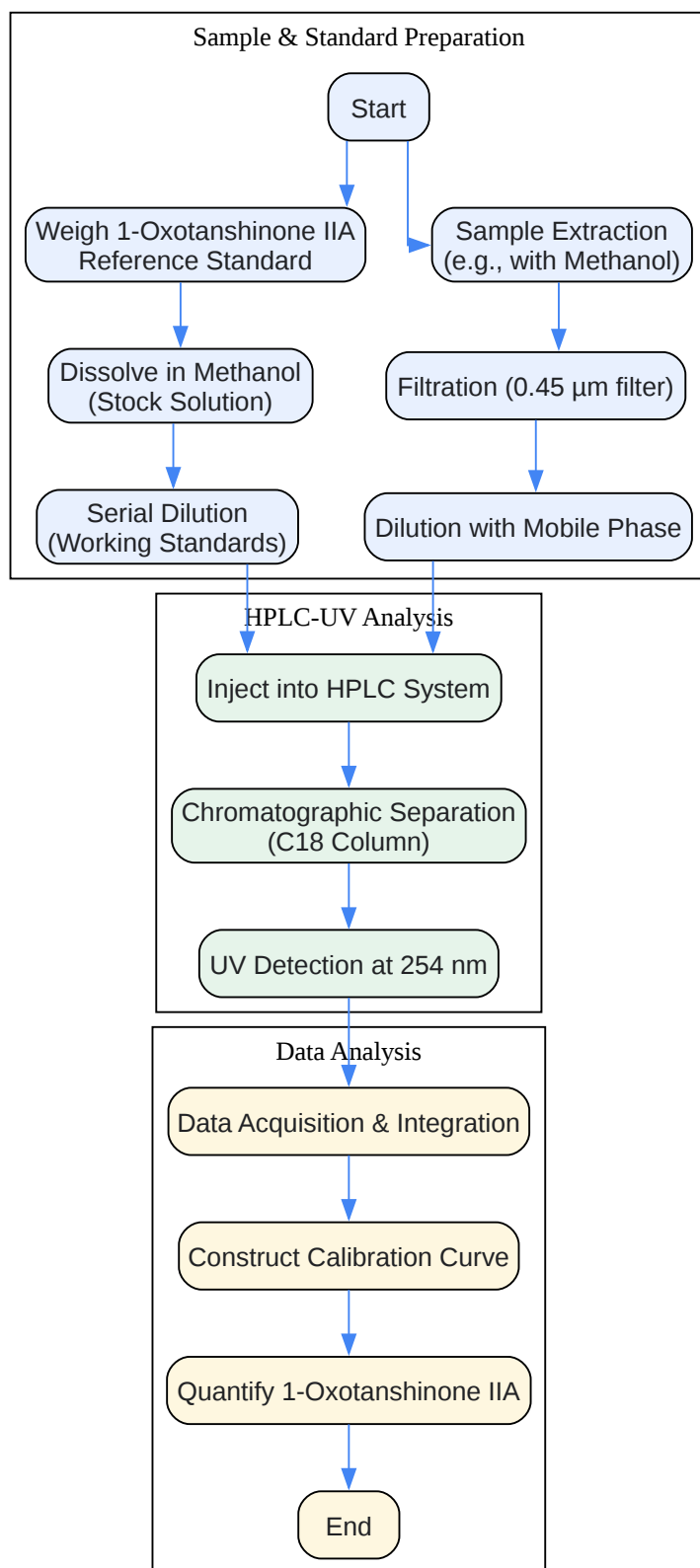
### Accuracy and Precision

The accuracy of the method was determined by recovery studies, and the precision was evaluated by analyzing replicate samples at different concentrations.

Concentration Level	Recovery (%)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)
Low	98.2	< 2.0	< 3.0
Medium	99.5	< 1.5	< 2.5
High	101.1	< 1.0	< 2.0

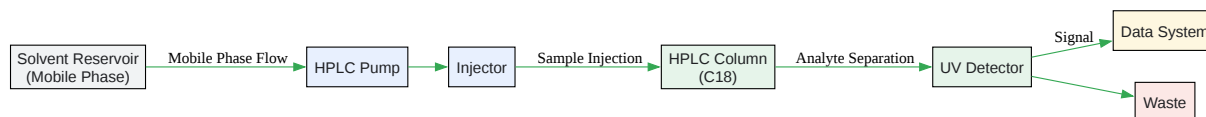
## Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the HPLC system components.



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### HPLC-UV Analysis Workflow for **1-Oxotanshinone IIA**



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### Logical Diagram of an HPLC System

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## References

- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. jfda-online.com [jfda-online.com]
- 4. sartorius.com [sartorius.com]
- 5. researchgate.net [researchgate.net]
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